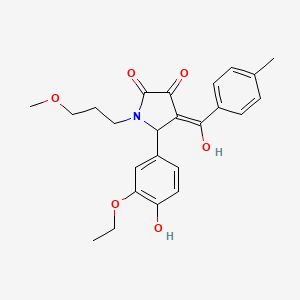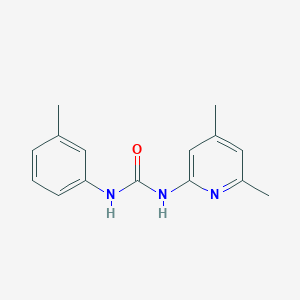![molecular formula C14H12N2O5 B5463537 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5463537.png)
1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one, also known as FANPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to a class of compounds known as chalcones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that control inflammation and cell survival. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that control cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammation. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the protection of cells against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one is its diverse biological activities, which make it a promising candidate for a wide range of scientific research applications. It is also relatively easy to synthesize in high yields and purity. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one. One area of interest is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Another area of interest is the identification of new biological targets for this compound, which could expand its potential applications in scientific research. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one involves the condensation of 2-methoxy-4-nitrobenzaldehyde with furyl ketone in the presence of a base such as potassium hydroxide. The resulting product is then reduced with sodium borohydride to obtain this compound. This method has been successfully used to synthesize this compound in high yields and purity.
科学研究应用
1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-14-9-10(16(18)19)4-5-11(14)15-7-6-12(17)13-3-2-8-21-13/h2-9,15H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXABJYCSNWIWGH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[3-(benzyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463456.png)

![5-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5463469.png)
![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5463471.png)
![1-(4-fluorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5463475.png)
![7-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5463491.png)



![7-acetyl-3-(allylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463520.png)
![1-acetyl-N-[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5463522.png)

![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)
